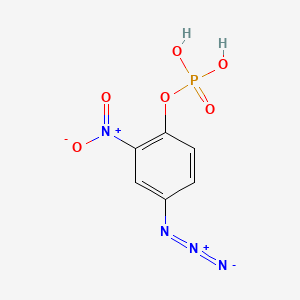

4-Azido-2-nitrophenyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Azido-2-nitrophenyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C6H5N4O6P and its molecular weight is 260.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Research

a. Photoaffinity Labeling

ANPP serves as a valuable tool for photoaffinity labeling, allowing researchers to identify and characterize binding sites on enzymes and proteins. This technique involves the activation of the azide group upon irradiation with UV light, leading to the formation of reactive species that can covalently bond with nearby amino acids in proteins.

Case Study: cAMP-dependent Protein Kinase

A study demonstrated the use of ANPP in investigating the interaction between the catalytic and regulatory subunits of cAMP-dependent protein kinase. The compound was synthesized and shown to inhibit the enzyme competitively against ATP, with a Ki value of 0.37 mM. Upon photolysis in the presence of magnesium ions, ANPP effectively inactivated the catalytic subunit while showing minimal interaction with the regulatory subunit, indicating its specificity for the catalytic site .

b. Enzyme Mechanism Studies

ANPP has been utilized to explore enzyme mechanisms by targeting specific binding sites on ATPases. For instance, research involving beef heart mitochondrial F1-ATPase revealed that ANPP could bind reversibly to the inorganic phosphate binding site. The compound's photolytic activation resulted in covalent attachment to the enzyme, leading to its inactivation .

Characterization of Binding Sites

ANPP is instrumental in characterizing phosphate binding domains on various enzymes, including ATP synthases and other membrane-bound proteins.

Case Study: Chloroplast ATP Synthase

In a study focusing on chloroplast ATP synthase, researchers employed ANPP to label specific domains on the α-subunit of CF1. By exposing thylakoid membranes to increasing concentrations of ANPP, they successfully identified key binding interactions critical for ATP synthesis .

Structural Biology Applications

The compound's ability to provide insights into protein structure and function makes it a powerful tool in structural biology.

a. Gel Electrophoresis Analysis

Following ANPP labeling, researchers can utilize sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to analyze labeled proteins. This technique allows for the identification of specific peptides that interact with ANPP, facilitating a better understanding of protein architecture and function.

Data Table: Binding Affinities and Characteristics of ANPP

| Enzyme/Protein | Ki Value (mM) | Photolysis Result | Targeted Subunit |

|---|---|---|---|

| cAMP-dependent Protein Kinase | 0.37 | Inactivation upon photolysis | Catalytic subunit |

| F1-ATPase | 0.060 | Covalent binding leading to inactivation | Beta subunit |

| Chloroplast ATP Synthase | N/A | Labeling of α-subunit | α-subunit |

Implications for Drug Development

The insights gained from studies utilizing ANPP can have significant implications for drug development, particularly in designing inhibitors that target specific enzyme pathways relevant to disease states.

Case Study: Development of Therapeutics

By understanding how ANPP labels and interacts with critical enzymes involved in energy metabolism, researchers can develop targeted therapies aimed at modulating these pathways in conditions such as cancer or metabolic disorders.

Propriétés

Numéro CAS |

74784-75-1 |

|---|---|

Formule moléculaire |

C6H5N4O6P |

Poids moléculaire |

260.1 g/mol |

Nom IUPAC |

(4-azido-2-nitrophenyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H5N4O6P/c7-9-8-4-1-2-6(16-17(13,14)15)5(3-4)10(11)12/h1-3H,(H2,13,14,15) |

Clé InChI |

LWSCUGPWJSOREB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OP(=O)(O)O |

SMILES canonique |

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OP(=O)(O)O |

Key on ui other cas no. |

74784-75-1 |

Synonymes |

4-azido-2-nitrophenyl phosphate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.